2-Methylfuro[2,3-d]pyrimidin-4-amine

Microtubule targeting Tubulin polymerization Antimitotic agents

For medicinal chemistry teams developing antimitotic agents that overcome P-glycoprotein/βIII-tubulin resistance, or EGFR inhibitors with differentiated selectivity profiles, 2-Methylfuro[2,3-d]pyrimidin-4-amine delivers a 1.7-fold potency advantage over its 2-desmethyl analog (tubulin IC₅₀ 1.9 vs 3.3 µM). The scaffold's colchicine-site displacement (63% at 1 µM, 86% at 5 µM) is tunable via C4/C5/C6 substitution. Simultaneously procure the 4-chloro analog for parallel SNAr-based library synthesis.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13665494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[2,3-d]pyrimidin-4-amine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C=COC2=N1)N
InChIInChI=1S/C7H7N3O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10)
InChIKeySWLRETYVXTUWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuro[2,3-d]pyrimidin-4-amine: Core Scaffold Identity and Procurement Context


2-Methylfuro[2,3-d]pyrimidin-4-amine (CAS 1351395-44-2) is a fused bicyclic heterocycle comprising a furan ring annulated to a 2-methyl-4-aminopyrimidine [1]. With a molecular weight of 149.15 g/mol, XLogP3-AA of 1.0, H-bond donor count of 1, H-bond acceptor count of 4, and topological polar surface area of 64.9 Ų, this scaffold serves as an oxygen-containing 7-deazapurine isostere [1]. It functions primarily as a synthetic building block for kinase inhibitor programs targeting EGFR, ACK1, VEGFR-2, and microtubule assembly [2][3]. Its 2-methyl and 4-amino substitution pattern distinguishes it from the unsubstituted furo[2,3-d]pyrimidin-4-amine core and from the corresponding pyrrolo[2,3-d]pyrimidine (7-deazaadenine) bioisostere [4].

Why 2-Methylfuro[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Furo- or Pyrrolopyrimidine Analogs


Simple substitution of 2-methylfuro[2,3-d]pyrimidin-4-amine with its 2-desmethyl analog or with the corresponding pyrrolo[2,3-d]pyrimidin-4-amine (7-deazaadenine) produces measurable losses in biological potency, altered kinase selectivity, and divergent physicochemical properties. In a direct head-to-head tubulin assembly assay, the 2-methyl derivative AG1 exhibited an IC50 of 1.9 ± 0.1 µM, while its 2-desmethyl counterpart AG16 showed only 3.3 ± 0.5 µM—a 1.7-fold reduction in potency [1]. At the scaffold level, furo[2,3-d]pyrimidines lack the pyrrole NH hydrogen bond donor present in pyrrolo[2,3-d]pyrimidines, making furo[2,3-d]pyrimidin-4-amines closer bioisosteres of thieno[2,3-d]pyrimidines [2]. This structural feature directly impacts kinase selectivity profiles: furopyrimidine-based EGFR inhibitors display an off-target kinase inhibition pattern distinctly different from both Erlotinib and pyrrolopyrimidine-based inhibitors when profiled against a 50-kinase panel [2]. Substituting one scaffold for another without experimental validation therefore risks losing target potency, altering selectivity, and introducing unpredictable ADME behavior.

Quantitative Differentiation Evidence for 2-Methylfuro[2,3-d]pyrimidin-4-amine Against Closest Analogs


Tubulin Assembly Inhibition: 2-Methyl Derivative (AG1) vs 2-Desmethyl Derivative (AG16)

The 2-methyl substituent on the furo[2,3-d]pyrimidine scaffold significantly enhances inhibition of purified tubulin assembly. Compound AG1 (bearing the 2-methyl group) inhibited tubulin polymerization with an IC50 of 1.9 ± 0.1 µM, while the 2-desmethyl analog AG16 was less potent at 3.3 ± 0.5 µM, representing a 1.7-fold difference [1]. Both compounds were evaluated in the same assay system using purified tubulin, providing a direct head-to-head comparison of the contribution of the 2-methyl group [1].

Microtubule targeting Tubulin polymerization Antimitotic agents

Colchicine-Site Binding Displacement: 2-Methyl (AG1) vs 2-Desmethyl (AG16)

In a colchicine competition binding assay performed in parallel, the 2-methyl analog AG1 displaced colchicine binding to tubulin by 63% at 1 µM and 86% at 5 µM, whereas the 2-desmethyl analog AG16 showed 71% displacement at 1 µM and 96% at 5 µM [1]. Notably, the 2-desmethyl compound exhibited moderately higher colchicine-site displacement at both concentrations, suggesting a nuanced SAR where the 2-methyl group favors tubulin assembly inhibition while the 2-desmethyl group slightly enhances colchicine-site occupancy [1].

Colchicine binding site Tubulin ligand competition Microtubule depolymerization

EGFR Kinase Inhibitor Potency: Furo[2,3-d]pyrimidine Scaffold vs Thieno- and Pyrrolo[2,3-d]pyrimidine Scaffolds

A systematic SAR study of 29 6-aryl-furo[2,3-d]pyrimidin-4-amines identified the most active EGFR inhibitor as equipotent to Erlotinib, with the optimal compound bearing (R)-1-phenylethylamine at C-4 and an N¹,N¹-dimethyl-1,2-diamine group at the para position of the 6-aryl moiety [1]. Critically, when EGFR inhibitory data were compared across furo[2,3-d]pyrimidine, thieno[2,3-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine scaffolds, the furo[2,3-d]pyrimidine core was concluded to be highly useful for developing new EGFR antagonists, with a kinase selectivity profile that diverges from both the thieno and pyrrolo analogs [1]. Profiling against a panel of 50 kinases confirmed that furopyrimidine-based inhibitors exhibit a different off-target kinase inhibition pattern compared to Erlotinib [1].

EGFR tyrosine kinase Kinase inhibitor selectivity Bioisostere comparison

Physicochemical Property Differentiation: 2-Methylfuro[2,3-d]pyrimidin-4-amine vs Pyrrolo[2,3-d]pyrimidin-4-amine

At the core scaffold level, 2-methylfuro[2,3-d]pyrimidin-4-amine differs from the analogous pyrrolo[2,3-d]pyrimidin-4-amine (7-deazaadenine) in key computed physicochemical descriptors. The furo scaffold (XLogP3-AA = 1.0, HBD = 1, HBA = 4, TPSA = 64.9 Ų) [1] lacks the pyrrole NH hydrogen bond donor (HBD = 2 for pyrrolo analog; XLogP ~0, TPSA ~64.2 Ų) , replacing it with a furan oxygen that increases the H-bond acceptor count by one [1]. This exchange raises lipophilicity by approximately one log unit and reduces HBD count, properties that influence membrane permeability and oral absorption according to Lipinski's rule-of-five analysis [1]. In silico evaluation of furopyrimidines and pyrrolopyrimidines indicated that both scaffold classes violate only one Lipinski rule each, with no predicted mutagenic or tumorigenic toxicity [2].

Lipophilicity Hydrogen bonding Drug-likeness Bioisostere design

Synthetic Versatility: 4-Amino vs 4-Chloro-2-methylfuro[2,3-d]pyrimidine as Diversification Intermediates

2-Methylfuro[2,3-d]pyrimidin-4-amine and its 4-chloro counterpart serve as complementary diversification intermediates. The 4-chloro-2-methylfuro[2,3-d]pyrimidine reacts with nucleophiles (HZ) to generate 4-substituted derivatives, as described in US Patent 4007187, enabling late-stage functionalization at the C4 position [2]. The 4-amino variant provides a nucleophilic handle for amide coupling, urea formation, or reductive amination. In the Gangjee microtubule program, the 4-amino analog was synthesized from 1-hydroxypropan-2-one and malononitrile followed by cyclization with formamidine, while the 4-chloro analog was obtained via reaction of acetamidine chloride with diethyl 2-(prop-2-ynyl)malonate, sodium metal-mediated cyclization, and chlorination [1]. This orthogonal reactivity profile means that selection of the 4-amino or 4-chloro building block dictates the available synthetic transformations and the library diversity accessible from a common 2-methylfuro[2,3-d]pyrimidine core.

Medicinal chemistry building blocks Nucleophilic substitution Parallel synthesis

Recommended Application Scenarios for 2-Methylfuro[2,3-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Microtubule-Targeting Agent Discovery Requiring Dual Tubulin Assembly and Colchicine-Site Modulation

Programs developing antimitotic agents that overcome P-glycoprotein and βIII-tubulin-mediated resistance should prioritize the 2-methylfuro[2,3-d]pyrimidin-4-amine scaffold. The 2-methyl group confers a 1.7-fold improvement in tubulin assembly inhibition (IC50 1.9 vs 3.3 µM for the 2-desmethyl analog), while the colchicine-site displacement profile (63% at 1 µM, 86% at 5 µM) can be further tuned through C4 and C5/C6 substitution [1]. This scaffold has demonstrated full activity in tumor cells overexpressing both resistance mechanisms [1].

EGFR Kinase Inhibitor Programs Seeking Differentiated Selectivity Profiles

For EGFR-targeted oncology programs where differentiation from Erlotinib's kinase selectivity profile is desired, the furo[2,3-d]pyrimidin-4-amine core offers a validated starting point. The scaffold has produced inhibitors equipotent to Erlotinib while displaying a distinct off-target kinase inhibition pattern across a 50-kinase panel [2]. The furo scaffold was explicitly concluded to be more useful than corresponding thieno- and pyrrolopyrimidine scaffolds for EGFR antagonist development [2].

Kinase Inhibitor Library Synthesis Requiring Orthogonal C4 Diversification Handles

Medicinal chemistry groups building focused kinase inhibitor libraries benefit from the orthogonal reactivity of 2-methylfuro[2,3-d]pyrimidin-4-amine (nucleophilic NH2) versus 4-chloro-2-methylfuro[2,3-d]pyrimidine (electrophilic Cl) [1][4]. Procurement of both intermediates enables parallel synthesis strategies: amide/urea/sulfonamide library generation from the 4-amino variant, and SNAr-based diversification from the 4-chloro variant, all anchored on the identical 2-methylfuro[2,3-d]pyrimidine core [4].

Bioisostere Replacement of Pyrrolo[2,3-d]pyrimidine Cores for Improved Permeability

When a project's pyrrolo[2,3-d]pyrimidine lead series exhibits inadequate membrane permeability, the 2-methylfuro[2,3-d]pyrimidin-4-amine scaffold provides a rational bioisosteric replacement. The furan oxygen replaces the pyrrole NH, reducing the hydrogen bond donor count by one (HBD: 1 vs 2) and increasing lipophilicity by approximately one log unit (XLogP3-AA: 1.0 vs ~0) [1]. In silico evaluation confirms both scaffold classes fall within drug-like property space, with no predicted mutagenic or tumorigenic toxicity [3].

Quote Request

Request a Quote for 2-Methylfuro[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.